ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride
Description
Introduction to Ethyl 2-Amino-2-(1-Methyl-1H-Pyrazol-4-yl)Acetate Dihydrochloride
Chemical Identity and Nomenclature
This compound has the molecular formula $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3\text{O}_2 $$ and a molecular weight of 256.13 g/mol. Its IUPAC name systematically describes the core structure: a pyrazole ring substituted with a methyl group at the 1-position, an amino-functionalized acetate ester at the 4-position, and two hydrochloride counterions.
Structural Features
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents :
- Methyl group at N1, enhancing steric stability.
- Ethyl ester and amino groups at C4, enabling nucleophilic and electrophilic reactivity.
- Dihydrochloride salt : Improves aqueous solubility and crystallinity.
| Property | Value |
|---|---|
| CAS Registry Number | 1909325-49-0 |
| Molecular Formula | $$ \text{C}8\text{H}{15}\text{Cl}2\text{N}3\text{O}_2 $$ |
| Synonyms | 1808356-13-9, EN300-260586 |
| Key Functional Groups | Amino, ester, pyrazole |
The compound’s SMILES notation, $$ \text{Cl.Cl.O=C(OCC)C(N)C1=CN(N=C1)C $$, encodes its connectivity.
Historical Context of Pyrazole-Based Acetate Derivatives
Pyrazole derivatives were first synthesized in 1883 via Knorr’s condensation of β-diketones with hydrazines. Acetate-functionalized pyrazoles emerged later as researchers sought to modulate pharmacokinetic properties:
- Early 20th century : Ethyl acetoacetate served as a precursor for pyrazole esters, enabling access to analgesic and antipyretic agents like phenazone.
- 21st century : Advances in green chemistry, such as nano-ZnO-catalyzed cyclocondensations, improved yields of pyrazole-acetate hybrids.
- Post-2010 : Introduction of dihydrochloride salts addressed solubility challenges in drug discovery, exemplified by this compound’s CAS registration in 2019.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three trends in heterocyclic chemistry:
- Dual functionalization : Combining amino and ester groups allows simultaneous participation in Schiff base formation and nucleophilic acyl substitution.
- Salt formation : The dihydrochloride moiety mitigates poor bioavailability common in neutral pyrazoles, as seen in kinase inhibitor precursors.
- Synthetic versatility : Serves as a scaffold for generating libraries of derivatives via:
| Application Area | Role of the Compound |
|---|---|
| Medicinal Chemistry | Intermediate for kinase inhibitors |
| Materials Science | Ligand for metal-organic frameworks |
| Catalysis | Base structure for asymmetric catalysts |
Future research may exploit its bifunctional reactivity to develop targeted therapies or smart materials, underscoring its interdisciplinary relevance.
Properties
Molecular Formula |
C8H15Cl2N3O2 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;;/h4-5,7H,3,9H2,1-2H3;2*1H |
InChI Key |
ZTSSYPXQGGVWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Pyrazole Derivatives
Reaction Mechanism and Reagent Selection
A widely employed strategy involves nucleophilic substitution at the pyrazole ring. For instance, 1-methyl-1H-pyrazole-4-carboxamide reacts with ethyl 2-bromoacetate in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, where the amide nitrogen acts as a nucleophile, displacing bromide to form the ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate intermediate.
Table 1: Representative Conditions for Nucleophilic Substitution
| Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromoacetate | DMF | K₂CO₃ | 50–80°C | 70–85 |
| 1-Methylpyrazole-4-carboxamide | DMF | Et₃N | 60°C | 65–75 |
Optimization Parameters
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states.
- Temperature : Elevated temperatures (50–80°C) accelerate kinetics but require careful control to prevent decomposition.
- Purification : Recrystallization from ethanol or ethyl acetate/n-hexane mixtures yields high-purity intermediates.
Reductive Amination of Pyrazole Ketones
Ketone Intermediate Synthesis
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone serves as a key precursor. Reaction with ammonium hydroxide or hydrazine derivatives under reductive conditions (e.g., sodium borohydride) introduces the amino group.
Table 2: Reductive Amination Conditions
| Substrate | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| 2-Bromo-1-(1-methylpyrazol-4-yl)ethanone | NaBH₄ | EtOH | 60–75 |
| H₂/Pd-C | MeOH | 80–90 |
Cyclocondensation Approaches
Hydrazine-Mediated Cyclization
Pyrazole cores are constructed via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, ethyl cyanoacetate reacts with 1-methylhydrazine in refluxing ethanol, forming the pyrazole ring prior to amino group introduction.
Table 3: Cyclocondensation Parameters
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl cyanoacetate | 1-Methylhydrazine | EtOH, reflux | 55–65 |
| α-Ketoester derivatives | NH₂NH₂·HCl | DMSO, 100°C | 70–80 |
Hydrochloride Salt Formation
Acidic Workup
The free base is treated with concentrated HCl in ethanol or ethyl acetate, yielding the dihydrochloride salt. Excess HCl is neutralized with sodium bicarbonate, and the product is isolated via filtration.
Table 4: Salt Formation Conditions
| Free Base (g) | HCl (eq) | Solvent | Purity (%) |
|---|---|---|---|
| 10 | 2.2 | EtOH | 98.5 |
| 5 | 2.0 | EtOAc | 97.8 |
Industrial-Scale Production
Quality Control and Analytical Methods
Spectroscopic Characterization
Challenges and Troubleshooting
Common Impurities
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and three analogs:
Key Observations
sulfur-mediated interactions). Analogs 1 and 2 retain the pyrazole core but introduce bulkier aryl substituents (fluorophenyl or phenyl) and dimethyl groups, increasing molecular weight and lipophilicity .
Substituent Effects :
- The 4-fluorophenyl group in Analog 1 may enhance metabolic stability compared to the target’s methyl group, while the 3,5-dimethyl groups in Analogs 1 and 2 could sterically hinder interactions with biological targets.
- The dihydrochloride salt in the target and Analog 2 may improve aqueous solubility compared to the hydrochloride salt in Analog 1 .
Molecular Weight Trends: The target compound has the lowest molecular weight (256.13 g/mol), aligning with "drug-like" parameters (typically <500 g/mol).
Biological Activity
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- CAS Number : 1218057-55-6
The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and ester functional groups enhances its solubility and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death. This compound may share similar mechanisms due to its structural similarities with other active pyrazoles.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate | TBD | Gram-positive and Gram-negative bacteria |
| Pyrazole Derivative A | 75 | Bacillus subtilis |
| Pyrazole Derivative B | <125 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains, suggesting that this compound could be an effective antimicrobial agent.
2. Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression. The potential of this compound as an anticancer agent warrants further exploration.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that certain pyrazole derivatives can significantly reduce the proliferation of cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 0.5 μM for a related pyrazole compound
Such findings suggest that this compound may also exhibit similar inhibitory effects on cancer cell lines.
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane integrity.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cancer cell survival.
- Receptor Modulation : Interaction with specific receptors involved in signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
